molecular formula C7H10O B14520650 5-(Ethenyloxy)pent-1-yne CAS No. 62599-98-8

5-(Ethenyloxy)pent-1-yne

Cat. No.: B14520650
CAS No.: 62599-98-8
M. Wt: 110.15 g/mol
InChI Key: TUCYLCZCZNLYFM-UHFFFAOYSA-N
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Description

5-(Ethenyloxy)pent-1-yne (IUPAC name: pent-1-yn-5-yl ethenyl ether) is an alkyne-functionalized vinyl ether with the molecular formula C₇H₁₀O. Its structure consists of a pent-1-yne backbone (HC≡C-CH₂-CH₂-CH₂-) substituted at the terminal carbon (position 5) with an ethenyloxy (CH₂=CH-O-) group.

Properties

CAS No.

62599-98-8

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

5-ethenoxypent-1-yne

InChI

InChI=1S/C7H10O/c1-3-5-6-7-8-4-2/h1,4H,2,5-7H2

InChI Key

TUCYLCZCZNLYFM-UHFFFAOYSA-N

Canonical SMILES

C=COCCCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethenyloxy)pent-1-yne can be achieved through several methods:

    Alkylation of Acetylide Anions: This method involves the reaction of an acetylide anion with an alkyl halide.

    Elimination Reactions of Dihalides: Another method involves the elimination of dihalides.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Halogenation: Halogens (Cl₂, Br₂) in the presence of a solvent like dichloromethane.

    Hydrogenation: Hydrogen gas with catalysts like Pd/C or Lindlar’s catalyst.

    Nucleophilic Substitution: Alkyl halides and strong nucleophiles like sodium amide.

Major Products:

    Haloalkenes and Dihalides: From addition reactions.

    Alkenes and Alkanes: From reduction reactions.

    Substituted Ethers: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-(Ethenyloxy)pent-1-yne in chemical reactions involves the interaction of its functional groups with various reagents:

Molecular Targets and Pathways:

Comparison with Similar Compounds

5-Ethoxypent-1-yne

  • Molecular Formula : C₇H₁₂O
  • Structure : HC≡C-CH₂-CH₂-CH₂-O-CH₂CH₃
  • Key Differences :
    • The ethoxy group (-OCH₂CH₃) is a saturated ether, whereas the ethenyloxy group in the target compound contains a reactive double bond.
    • Reactivity : The absence of a vinyl group in 5-ethoxypent-1-yne limits its participation in conjugate addition or polymerization reactions compared to 5-(ethenyloxy)pent-1-yne.

5-(1-Ethoxyethoxy)pent-1-yne (CID 108556)

  • Molecular Formula : C₉H₁₆O₂
  • Structure : HC≡C-CH₂-CH₂-CH₂-O-C(OEt)CH₃
  • Key Differences :
    • The substituent is an acetal-derived ethoxyethoxy group, introducing steric bulk and hydrolytic instability compared to the simpler ethenyloxy group.
    • Applications : Acetal-protected alkynes are often used in controlled-release chemistry or as intermediates in protecting-group strategies .
  • Structural Data :
    • SMILES: CCOC(C)OCCCC#C
    • InChIKey: NLFPIKUDKBJDMY-UHFFFAOYSA-N .

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

  • Molecular Formula : C₂₃H₂₂O₄
  • Structure : A pent-2-yne core substituted with diphenyl groups at position 5 and an ethoxycarbonyloxy ester.
  • Key Differences: Steric and Electronic Effects: The diphenyl and ester groups enhance steric hindrance and electron-withdrawing character, contrasting with the electron-donating ethenyloxy group. Synthesis: Prepared via a one-pot reaction using propargyl bromide, n-BuLi, benzophenone, and ethyl chloroformate, highlighting the use of alkynyl lithium intermediates . Crystallography: Bond angles and torsion angles (e.g., C12—C7—C13—C1: 69.77°) confirm structural rigidity due to diphenyl substitution .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituent Type Key Reactivity
This compound C₇H₁₀O Vinyl ether (CH₂=CH-O-) Alkyne couplings, vinyl ether polymerization
5-Ethoxypent-1-yne C₇H₁₂O Saturated ether (-OCH₂CH₃) Limited to nucleophilic substitutions or hydrogenation
5-(1-Ethoxyethoxy)pent-1-yne C₉H₁₆O₂ Acetal ether Hydrolysis-sensitive, used in protecting-group strategies
Ethyl diphenylpent-2-ynoate C₂₃H₂₂O₄ Ester/diphenyl Sterically hindered alkyne; participates in cycloadditions or ester cleavage

Research Findings and Trends

  • Reactivity of Vinyl Ethers vs. Saturated Ethers: The ethenyloxy group’s double bond enables conjugation with the alkyne, enhancing electrophilicity at the β-carbon.
  • Steric Effects: Bulky substituents (e.g., diphenyl groups) in Ethyl diphenylpent-2-ynoate reduce alkyne reactivity in Sonogashira couplings but stabilize intermediates in cycloadditions .

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